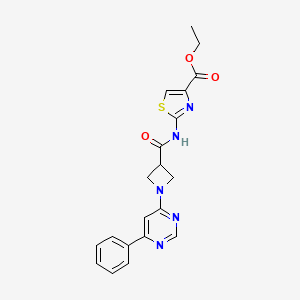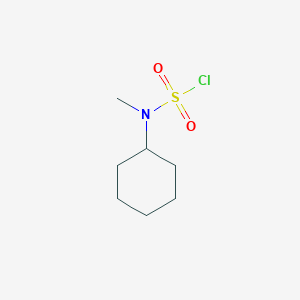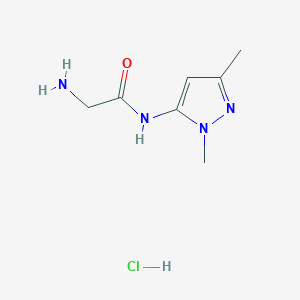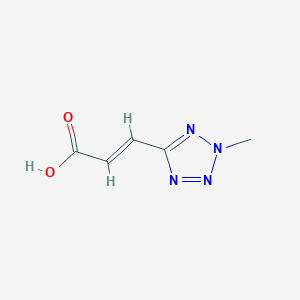
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione, also known as DBMPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. DBMPS is a purine derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
Wirkmechanismus
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione acts as an antagonist of P2X receptors, which are ionotropic receptors that are activated by ATP. By blocking P2X receptors, this compound inhibits the release of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and analgesic properties. This compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, leading to its anti-cancer effects. This compound has also been shown to have analgesic properties by inhibiting the release of pain mediators.
Vorteile Und Einschränkungen Für Laborexperimente
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione has several advantages for lab experiments, including its high potency and selectivity for P2X receptors. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for 1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione research, including the development of more potent and selective P2X receptor antagonists, the investigation of the role of P2X receptors in various diseases, and the development of new therapeutic agents based on this compound. Additionally, further studies are needed to understand the potential toxicity of this compound and its effects on different cell types.
Synthesemethoden
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione can be synthesized using different methods, including the reaction of 8-bromomethyl-3-methyl-1,7-diphenylxanthine with potassium thioacetate in the presence of potassium carbonate. The resulting product is then treated with sodium hydride to obtain this compound. Another method involves the reaction of 8-bromomethyl-3-methyl-1,7-diphenylxanthine with sodium thiomethoxide in the presence of sodium hydride, followed by treatment with acetic anhydride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. In biology, this compound has been used as a tool to study the role of purinergic receptors in cellular signaling pathways. In chemistry, this compound has been used as a ligand in coordination chemistry.
Eigenschaften
CAS-Nummer |
327168-29-6 |
|---|---|
Molekularformel |
C23H24N4O2S |
Molekulargewicht |
420.53 |
IUPAC-Name |
1,7-dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C23H24N4O2S/c1-16(2)30-22-24-20-19(26(22)14-17-10-6-4-7-11-17)21(28)27(23(29)25(20)3)15-18-12-8-5-9-13-18/h4-13,16H,14-15H2,1-3H3 |
InChI-Schlüssel |
MXVOGKPBWNHTSO-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)CC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B2535896.png)



![2-Chloro-4-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2535904.png)



![N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535910.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2535913.png)

![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea](/img/structure/B2535917.png)
![N-(4-methylbenzyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2535918.png)